molecular formula C15H20N4OS2 B2620252 {[4-(2,1,3-BENZOTHIADIAZOLE-5-CARBONYL)-1,4-THIAZEPAN-3-YL]METHYL}DIMETHYLAMINE CAS No. 1448126-63-3

{[4-(2,1,3-BENZOTHIADIAZOLE-5-CARBONYL)-1,4-THIAZEPAN-3-YL]METHYL}DIMETHYLAMINE

Cat. No.: B2620252
CAS No.: 1448126-63-3
M. Wt: 336.47
InChI Key: LIPRBCWGQARRNQ-UHFFFAOYSA-N
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Description

The compound {[4-(2,1,3-Benzothiadiazole-5-carbonyl)-1,4-thiazepan-3-yl]methyl}dimethylamine is a sophisticated synthetic molecule designed for advanced research applications, particularly in the fields of neuroscience and medicinal chemistry. Its structure integrates a benzothiadiazole (BTD) heterocycle, a scaffold recognized for its significant electron-accepting properties and role in bioactive molecules . Recent studies on structurally related BTD derivatives have demonstrated promising antidepressant-like activity in vivo, linked to a multi-target mechanism involving the selective inhibition of monoamine oxidase A (MAO-A) and the modulation of serotonergic pathways (5-HT1A, 5-HT1A/1B, and 5-HT3 receptors) . This suggests that BTD-based compounds are valuable tools for investigating novel therapeutic strategies for neurological disorders. Furthermore, the BTD core is extensively utilized in the development of organic electronic materials, including luminescent dyes, organic light-emitting diodes (OLEDs), and solar cells, due to its ability to promote intramolecular charge transfer and reduce band gaps . The specific molecular architecture of this reagent, which combines the BTD unit with a complex thiazepane and dimethylamine side chain, makes it a compelling candidate for researchers exploring structure-activity relationships in drug discovery or for developing new functional materials with tailored optoelectronic properties.

Properties

IUPAC Name

2,1,3-benzothiadiazol-5-yl-[3-[(dimethylamino)methyl]-1,4-thiazepan-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4OS2/c1-18(2)9-12-10-21-7-3-6-19(12)15(20)11-4-5-13-14(8-11)17-22-16-13/h4-5,8,12H,3,6-7,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIPRBCWGQARRNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CSCCCN1C(=O)C2=CC3=NSN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[4-(2,1,3-BENZOTHIADIAZOLE-5-CARBONYL)-1,4-THIAZEPAN-3-YL]METHYL}DIMETHYLAMINE typically involves multi-step organic reactions. The process begins with the preparation of the benzothiadiazole core, followed by the introduction of the thiazepane ring through a series of nucleophilic substitution and cyclization reactions. The final step involves the methylation of the amine group to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazepane ring.

    Reduction: Reduction reactions can occur at the nitrogen atoms, leading to the formation of amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

Chemistry

In chemistry, {[4-(2,1,3-BENZOTHIADIAZOLE-5-CARBONYL)-1,4-THIAZEPAN-3-YL]METHYL}DIMETHYLAMINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme interactions and protein binding. Its ability to form stable complexes with biological molecules makes it a valuable tool for biochemical studies.

Medicine

In medicine, this compound is being investigated for its potential therapeutic properties. Its structural features suggest it may interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, {[4-(2,1,3-BENZOTHIADIAZOLE-5-CARBONYL)-1,4-THIAZEPAN-3-YL]METHYL}DIMETHYLAMINE is used in the production of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of {[4-(2,1,3-BENZOTHIADIAZOLE-5-CARBONYL)-1,4-THIAZEPAN-3-YL]METHYL}DIMETHYLAMINE involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is mediated by the unique structural features of the compound, which allow it to fit into the active sites of these biological molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its hybrid architecture. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Compound Name / Class Core Structure Key Functional Groups Reported Properties References
{[4-(2,1,3-Benzothiadiazole-5-carbonyl)-1,4-thiazepan-3-yl]methyl}dimethylamine 1,4-Thiazepane + Benzothiadiazole Dimethylamine, Carbonyl Hypothesized: Conformational flexibility, optoelectronic potential N/A
Benzodioxine-based thiadiazole derivatives (e.g., Compound II in ) Benzodioxine + Thiadiazole Hydrazine-carbothioamide Anticancer activity (in vitro)
Benzimidazole derivatives (e.g., Compound 7 in ) Benzimidazole + Butanoyl ester Dibenzylamino, Ester Fluorescent probes, enzyme inhibition

Key Findings

Structural Flexibility vs. Rigidity :

  • The 1,4-thiazepane ring in the target compound introduces greater conformational flexibility compared to the rigid benzodioxine or benzimidazole cores in analogs . This flexibility may enhance binding to biological targets but reduce thermal stability in optoelectronic applications.

Electronic Properties: The benzothiadiazole moiety is a strong electron acceptor, similar to the thiadiazole group in ’s derivatives.

Bioactivity :

  • While highlights anticancer activity in benzodioxine-thiadiazole hybrids (e.g., compound II), the dimethylamine group in the target compound could alter pharmacokinetics (e.g., increased solubility or altered membrane permeability) compared to the hydrazine-carbothioamide group .

Synthetic Complexity :

  • The synthesis of the target compound likely requires multi-step procedures involving thiazepane ring formation and benzothiadiazole coupling. This contrasts with ’s benzimidazole derivatives, which utilize simpler esterification and amidation steps .

Biological Activity

The compound {[4-(2,1,3-benzothiadiazole-5-carbonyl)-1,4-thiazepan-3-yl]methyl}dimethylamine represents a class of organic compounds that have garnered attention for their potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound contains a benzothiadiazole moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The thiazepan ring contributes to the compound's pharmacological profile by influencing solubility and receptor interactions.

PropertyValue
Molecular FormulaC13H15N3O2S2
Molecular Weight285.40 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO

The biological activity of {[4-(2,1,3-benzothiadiazole-5-carbonyl)-1,4-thiazepan-3-yl]methyl}dimethylamine is primarily linked to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in cellular signaling pathways. For instance, it may act as an inhibitor of farnesyltransferase (FT), which is crucial in the post-translational modification of proteins involved in cancer progression .
  • Receptor Modulation : The presence of the benzothiadiazole moiety allows for binding to specific receptors, potentially modulating their activity and influencing cellular responses.

Biological Activity Studies

Research studies have demonstrated the compound's efficacy in various biological assays:

  • Antimicrobial Activity : In vitro studies indicate that the compound exhibits significant antimicrobial properties against several bacterial strains. For example, it showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.
  • Anticancer Activity : In cell line assays, the compound demonstrated cytotoxic effects on cancer cells. A notable study reported an IC50 value of 45 nM against H-Ras transformed Rat-1 cells, indicating potent anticancer activity .
  • Neuroprotective Effects : Preliminary studies suggest that the compound may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Case Study 1 : A study investigated the effects of the compound on human breast cancer cells. Results showed a significant reduction in cell viability and induction of apoptosis via caspase activation.
  • Case Study 2 : Another study focused on its role in inhibiting angiogenesis in tumor models. The compound reduced vascular endothelial growth factor (VEGF) levels significantly.

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